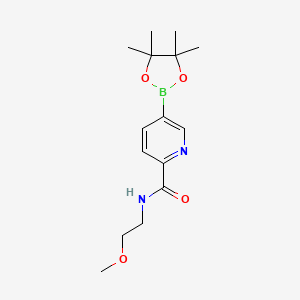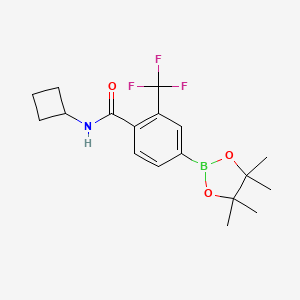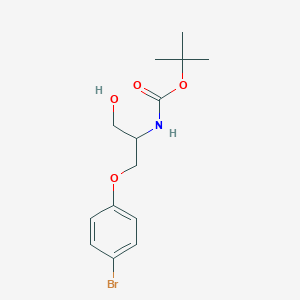
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol: is a complex organic compound featuring a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a tetrahydropyran ring. This compound is of interest in organic synthesis due to its stability and utility in protecting hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection of a hydroxyl group on tetrahydropyran using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the protected compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors, which allow for efficient and rapid production. These reactors can handle the necessary reagents and conditions to produce the compound on a larger scale with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The TBDPS group can be selectively removed under oxidative conditions.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding alcohol.
Substitution: : The TBDPS group can be substituted with other functional groups as needed.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) .
Reduction: : Typical reagents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) .
Substitution: : Reagents like nucleophiles (RLi, RMgX) and electrophiles (RCOCl, RCHO) are used.
Major Products Formed
Oxidation: : Removal of the TBDPS group to yield the free hydroxyl group.
Reduction: : Formation of the corresponding alcohol.
Substitution: : Introduction of new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its stability and versatility:
Chemistry: : It serves as a protecting group in organic synthesis, particularly in carbohydrate chemistry.
Biology: : It can be used in the study of glycoproteins and glycolipids.
Medicine: : Its derivatives may be explored for potential therapeutic applications.
Industry: : It is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the protection of hydroxyl groups, preventing unwanted reactions during synthesis. The TBDPS group is stable under a variety of conditions, making it ideal for complex organic syntheses.
Comparaison Avec Des Composés Similaires
This compound is unique due to its stability and the efficiency with which it can be synthesized and deprotected. Similar compounds include:
Tert-butyldimethylsilyl (TBDMS) ethers
Trimethylsilyl (TMS) ethers
Triisopropylsilyl (TIPS) ethers
These compounds also serve as protecting groups but differ in their stability and reactivity profiles.
Propriétés
IUPAC Name |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-23(18-24)14-16-25-17-15-23/h4-13,24H,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUTUOLUUNCQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CCOCC3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)









![1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158799.png)
![1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B8158801.png)
